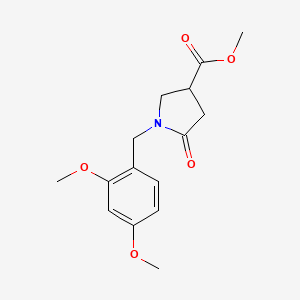
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid is a complex organic compound that features both imidazole and chromene moieties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the chromene ring is a benzopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the chromene structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.
Substitution: Both the imidazole and chromene rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the chromene moiety can yield dihydrochromene derivatives.
Applications De Recherche Scientifique
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The chromene moiety can interact with biological membranes, potentially disrupting their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-chromene-3-carboxylic acid: Lacks the imidazole moiety, making it less versatile in coordination chemistry.
1H-imidazole-4-carboxylic acid: Lacks the chromene moiety, limiting its applications in materials science.
3-(1H-imidazol-1-yl)propanoic acid: Similar structure but lacks the chromene ring, affecting its biological activity.
Uniqueness
3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid is unique due to the presence of both imidazole and chromene moieties, which confer a combination of properties that are useful in various scientific and industrial applications. This dual functionality makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
129498-34-6 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
3-(imidazol-1-ylmethyl)-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c17-14(18)11-1-2-13-12(6-11)5-10(8-19-13)7-16-4-3-15-9-16/h1-6,9H,7-8H2,(H,17,18) |
Clé InChI |
GGCTZXGFWKXKFC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=C(O1)C=CC(=C2)C(=O)O)CN3C=CN=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B8768933.png)


![Benzyl hexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B8768953.png)




![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8768983.png)
![2-[(Thiazol-2-yl)methylthio]ethylamine](/img/structure/B8769005.png)

